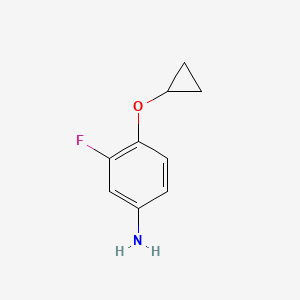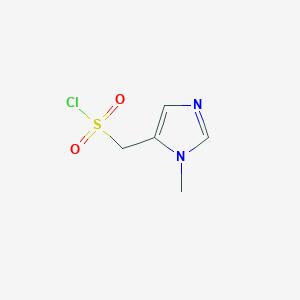
(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is primarily used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1-methyl-1H-imidazol-5-yl)methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(1-methyl-1H-imidazol-5-yl)methanol+SOCl2→(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride+HCl+SO2
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and improved purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The imidazole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Oxidation and reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used, depending on the desired transformation.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Sulfonic acids: Formed from hydrolysis of the sulfonyl chloride group.
科学的研究の応用
(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. This reactivity is exploited in various synthetic applications to modify and functionalize other molecules.
類似化合物との比較
Similar Compounds
(1H-imidazol-5-yl)methanesulfonyl chloride: Lacks the methyl group at position 1.
(1-methyl-1H-imidazol-4-yl)methanesulfonyl chloride: The sulfonyl chloride group is attached at position 4 instead of position 5.
(1-methyl-1H-imidazol-5-yl)methanesulfonic acid: The sulfonyl chloride group is hydrolyzed to a sulfonic acid group.
Uniqueness
(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride is unique due to the presence of both the methyl group at position 1 and the sulfonyl chloride group at position 5. This specific substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
特性
分子式 |
C5H7ClN2O2S |
|---|---|
分子量 |
194.64 g/mol |
IUPAC名 |
(3-methylimidazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2S/c1-8-4-7-2-5(8)3-11(6,9)10/h2,4H,3H2,1H3 |
InChIキー |
MDVSWGQSLCMZGO-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


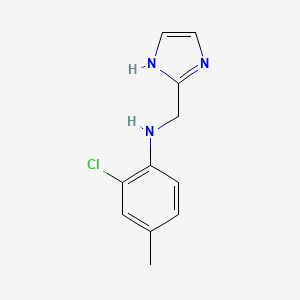
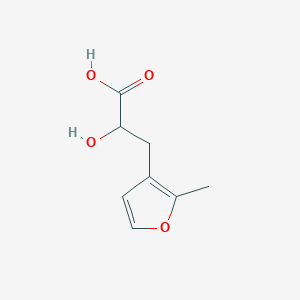

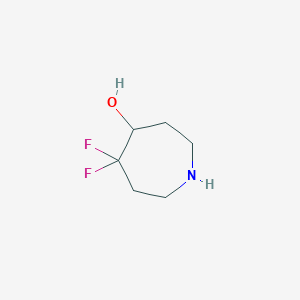
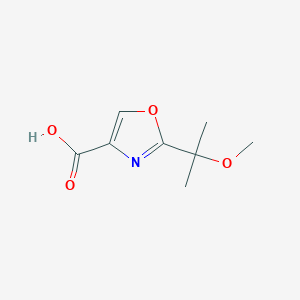
![(1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13253565.png)


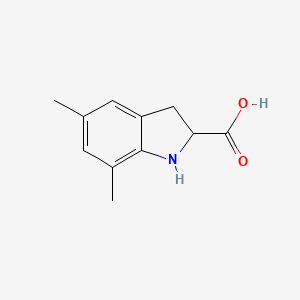
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13253592.png)
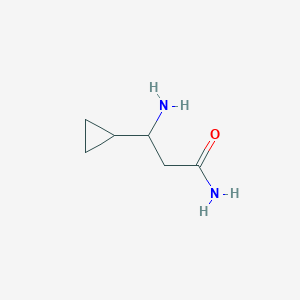

![(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13253617.png)
